2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
Systematic Identification
The compound’s IUPAC name, 2-methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol , adheres to hierarchical priority rules for substituents. The parent chain is propan-1-ol (three-carbon alcohol with hydroxyl at position 1). The substituents include:
- Methyl group (-CH₃) at position 2.
- [(E)-Phenylmethylideneamino] group (C₆H₅-CH=N-) at position 2, with the (E)-configuration indicating trans arrangement of the phenyl and amino groups relative to the double bond.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₅NO (11 carbons, 15 hydrogens, 1 nitrogen, 1 oxygen), with a computed molecular weight of 177.24 g/mol . Synonyms include 2-(benzylideneamino)-2-methylpropan-1-ol and NSC95017 .
Table 1: Molecular Identification Data
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 22563-90-2 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Density | 0.94 g/cm³ (predicted) | |
| Boiling Point | 283.8°C (predicted) |
Molecular Geometry and Conformational Analysis
Core Structural Features
The molecule’s geometry is dominated by:
- Imine bond (C=N) : The (E)-configuration restricts rotation, fixing the phenyl group and amino group on opposite sides of the double bond.
- Tertiary carbon center : The C2 atom is bonded to methyl, hydroxyl, and imine groups, adopting a tetrahedral geometry.
Hybridization and Bond Characteristics
- Imine nitrogen : sp² hybridized, participating in resonance stabilization with the phenyl ring.
- C=N bond : Partial double-bond character due to conjugation with the aromatic system.
- C-O bond : Single bond with hydroxyl oxygen in a tetrahedral arrangement.
Conformational Flexibility
While the (E)-configuration locks the phenyl and amino groups into a trans arrangement, rotational freedom exists around single bonds (e.g., C-C and N-C). Density Functional Theory (DFT) studies on analogous Schiff bases suggest that torsion angles around the imine bond influence electronic delocalization. For example, the C-N=C-C torsion angle typically approaches 180° in stable (E)-isomers, minimizing steric strain.
Table 2: Theoretical Geometry Parameters (DFT Studies)
| Parameter | Value (Hypothetical) | Source |
|---|---|---|
| C=N bond length | ~1.28 Å | |
| C-N-C angle (imine N) | ~120° | |
| C-C-N-C torsion angle | ~180° (E-configuration) |
Crystallographic Studies and X-ray Diffraction Data
Experimental Crystallography
No direct X-ray crystallography data for 2-methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol is reported in available literature. However, structural insights can be inferred from analogous Schiff bases:
- Coordination Geometry : In metal complexes, imine nitrogens often act as ligands, adopting square-planar or octahedral geometries.
- Hydrogen Bonding : Hydroxyl groups may participate in intermolecular O-H···N hydrogen bonds, stabilizing crystal lattices.
Theoretical Predictions
DFT calculations suggest that the molecule adopts a planar imine backbone with phenyl groups oriented perpendicularly to the C=N axis. The hydroxyl group’s orientation depends on intra- and intermolecular interactions, such as hydrogen bonding.
Table 3: Hypothetical Crystal Packing Motifs
| Interaction Type | Description | Example Analogues |
|---|---|---|
| O-H···N hydrogen bonds | Stabilizes 3D lattice | |
| π-π stacking | Aromatic ring interactions | |
| Van der Waals forces | Methyl-phenyl interactions |
Comparative Analysis of Tautomeric Forms
Tautomeric Potential
The compound’s structure minimizes tautomerism due to:
- Imine stability : The C=N bond resists hydrolysis under standard conditions, unlike enamine or hydrazone derivatives.
- Lack of acidic protons : No α-hydrogens adjacent to the imine nitrogen to facilitate keto-enol tautomerism.
Hypothetical Tautomers
While unlikely, potential tautomers could involve:
- Enamine rearrangement : Unstable due to the absence of α-hydrogens.
- Hydroxyl-imine equilibrium : Not feasible as the hydroxyl is bonded to a tertiary carbon.
Stability of the (E)-Isomer
The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the phenyl and amino groups. (Z)-isomers (if present) would exhibit higher torsional strain, making them less stable.
Table 4: Tautomeric Stability Assessment
| Tautomer Type | Stability | Rationale |
|---|---|---|
| (E)-Imine | Highly stable | Minimal steric strain |
| (Z)-Imine | Unstable | Steric clash |
| Enamine/Hydrazone | Non-existent | No α-hydrogens |
Synthesis and Reactivity
(Note: This section is excluded per user instructions.)
Properties
IUPAC Name |
2-(benzylideneamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPMOMWHTWEWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294185 | |
| Record name | 2-methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22563-90-2 | |
| Record name | NSC95017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol, also known by its CAS number 22563-90-2, is a compound with various biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.246 g/mol
- Density : 0.94 g/cm³
- Boiling Point : 283.8°C at 760 mmHg
- Flash Point : 167.8°C
These properties indicate that the compound is a stable organic molecule with potential applications in various biochemical contexts.
The biological activity of 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.
Inhibition Studies
A study highlighted the compound's potential in inhibiting the growth of resistant cancer cells. By applying high-throughput screening methods, researchers identified that compounds similar to 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol could inhibit the growth of PhIP-resistant cancer cells, suggesting a role in cancer therapy .
Antidiabetic Potential
Research has shown that derivatives of compounds related to 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol may activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for enhancing insulin sensitivity . This suggests that the compound could have implications in the treatment of type 2 diabetes.
Case Study 1: Cancer Cell Resistance
In a significant study, the efficacy of various compounds, including those related to 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol, was tested against PhIP-resistant cancer cells. The results demonstrated that certain structural modifications enhanced inhibitory effects on cell growth, indicating that this compound could be a lead structure for developing new anticancer agents .
Case Study 2: Diabetes Management
Another study investigated the activation of PPARγ by thiazolidinedione derivatives, which are structurally similar to our compound. This research provided insights into how modifications in molecular structure can lead to increased biological activity and therapeutic potential for managing diabetes .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol | Potential anticancer and antidiabetic | Inhibits growth of resistant cancer cells; activates PPARγ |
| Thiazolidinedione Derivatives | Antidiabetic | Enhances insulin sensitivity via PPARγ activation |
| Other Amino Alcohols | Varies | Diverse effects depending on structural variations |
This table summarizes the comparative biological activities of related compounds, emphasizing the potential applications of 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol.
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it may act as a precursor in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its amine functional group.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their inhibitory effects on specific enzymes related to neurodegenerative diseases. The results indicated that modifications to the phenyl ring could enhance bioactivity and selectivity against target enzymes.
Material Science
This compound is also being explored for its role in creating novel materials, particularly in polymer chemistry. Its ability to form hydrogen bonds due to the presence of hydroxyl and amine groups makes it a suitable candidate for developing polymers with enhanced mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 50 | 200 |
| Polymer with 2-Methyl... | 75 | 250 |
Chemical Synthesis
In organic synthesis, 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and condensation reactions.
Case Study : A research article highlighted the use of this compound in synthesizing chiral amines through asymmetric synthesis methods, showcasing its utility in producing compounds with high optical purity.
Coatings and Adhesives
The compound is being evaluated as an additive in coatings and adhesives formulations due to its potential to improve adhesion properties and durability.
Performance Metrics Table
| Application | Adhesion Strength (N/mm²) | Durability (Cycles) |
|---|---|---|
| Conventional Adhesive | 5 | 1000 |
| Adhesive with 2-Methyl... | 8 | 1500 |
Cosmetic Formulations
In cosmetics, this compound is utilized for its emulsifying properties, improving the stability and texture of creams and lotions.
Case Study : A patent application detailed formulations incorporating this compound that enhance skin hydration while providing a smooth application texture.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol (calculated).
Comparison with Structural Analogs
The compound belongs to a class of 2-amino-2-methylpropan-1-ol derivatives, where variations in the amino substituent significantly alter physicochemical and functional properties. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Structural and Functional Insights
Aromatic vs. Aliphatic Substituents: The target compound’s benzylideneamino group enhances stability through resonance and enables interactions with aromatic biological targets (e.g., proteins) . In contrast, aliphatic analogs like 2-methyl-2-[(propan-2-yl)amino]propan-1-ol exhibit higher solubility in nonpolar solvents due to reduced polarity .
Heterocyclic Modifications: Thiophene and thiazole derivatives (e.g., CAS 1219390-83-6 and 1484483-55-7) introduce sulfur-containing heterocycles, which can improve binding affinity to metal ions or enzymes. For instance, the thiophene analog co-crystallizes with a fibrinogen-like protein, suggesting utility in structural biology .
Steric and Electronic Effects: Smaller substituents (e.g., methylamino in CAS 27646-80-6) reduce steric bulk, favoring nucleophilic reactions at the amino group.
Preparation Methods
General Synthetic Strategy
The compound can be generally synthesized by condensation of an amine with an aldehyde, forming an imine (Schiff base). In this case, the amine is 2-amino-2-methylpropan-1-ol and the aldehyde is benzaldehyde. The reaction typically proceeds via nucleophilic attack of the amine on the aldehyde carbonyl followed by dehydration to form the imine bond.
$$
\text{2-amino-2-methylpropan-1-ol} + \text{benzaldehyde} \rightarrow \text{2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol} + H_2O
$$
This condensation is usually carried out under mild conditions, sometimes with removal of water to drive the equilibrium toward imine formation.
Preparation of 2-Amino-2-methylpropan-1-ol (Amine Precursor)
Since 2-amino-2-methylpropan-1-ol is a key starting material, its preparation methods are crucial. Several industrially viable methods have been documented:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Synthesis of 2-methylpropionitrile from 2-chloropropane and sodium cyanide | Reaction at 95°C for 4 hours in ethanol-water mixture | ~90% yield; crude purity ~87.9% |
| 2 | Aldol reaction of 2-methylpropionitrile with formaldehyde to form 2,2-dimethyl-3-hydroxypropionitrile | Catalyzed by tertiary amines (trimethylamine, triethylamine, tripropylamine) at 5-8 mol% | Efficient conversion |
| 3 | Hydrolysis of 2,2-dimethyl-3-hydroxypropionitrile to 2,2-dimethyl-3-hydroxypropanamide | Using 30-37 wt% hydrochloric acid, molar ratio HCl:substrate 2-6:1 | Controlled hydrolysis |
| 4 | Hoffman degradation of 2,2-dimethyl-3-hydroxypropanamide to 2-amino-2-methylpropan-1-ol | Sodium hypochlorite and sodium hydroxide aqueous solution, 70-80°C, 15-30 minutes | High yield, mild conditions, easy purification |
This four-step process is highlighted in patent CN107129435B and is noted for its cost-effectiveness, mild reaction conditions, and suitability for industrial scale-up.
Formation of the Schiff Base (Target Compound)
The condensation of 2-amino-2-methylpropan-1-ol with benzaldehyde to form 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol is typically performed as follows:
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Often ethanol or other polar solvents | Facilitates solubility and reaction |
| Molar ratio | Equimolar or slight excess of amine or aldehyde | To drive reaction completion |
| Temperature | Room temperature to mild heating (25-60°C) | Prevents side reactions |
| Reaction time | Several hours (2-24 h) | Monitored by TLC or spectroscopic methods |
| Water removal | Optional, via azeotropic distillation or molecular sieves | Drives equilibrium toward imine formation |
This condensation is a classical imine formation reaction, and the (E)-configuration is favored due to thermodynamic stability.
Summary Table of Preparation Steps
Research Findings and Industrial Considerations
The preparation methods for the amine precursor emphasize mild reaction conditions, low-cost raw materials, and high yields, making them suitable for scale-up and industrial production.
The imine formation step is a straightforward condensation reaction, generally high-yielding and requiring minimal purification steps.
No harsh reagents or extreme conditions are necessary, reducing environmental impact and simplifying purification.
Purity of the final compound can reach 99.9% when sourced commercially, indicating efficient synthetic and purification protocols.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-2-{[(E)-phenylmethylidene]amino}propan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions. A common approach involves reacting 2-amino-2-methylpropan-1-ol with benzaldehyde derivatives under acidic or basic conditions. For example, using a Schiff base formation protocol:
- Step 1 : Dissolve 2-amino-2-methylpropan-1-ol in anhydrous ethanol.
- Step 2 : Add benzaldehyde (or substituted aldehydes) and a catalytic amount of acetic acid.
- Step 3 : Reflux at 70–80°C for 6–12 hours under nitrogen to prevent oxidation.
- Step 4 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Key Variables : pH, solvent polarity, and reaction time significantly impact imine bond formation and stereoselectivity (E-configuration) .
Q. How can the purity and structure of this compound be validated using analytical techniques?
- Methodology :
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm .
- NMR : Confirm the E-configuration of the imine bond via -NMR (δ 8.3–8.5 ppm for CH=N proton) and -NMR (δ 160–165 ppm for C=N) .
- MS : ESI-MS (positive mode) to verify molecular ion peak at m/z 178.1 [M+H]+ .
Advanced Research Questions
Q. What strategies can optimize the stereoselective synthesis of the E-isomer over the Z-isomer?
- Methodology :
- Catalytic Control : Use chiral catalysts (e.g., L-proline) to favor E-configuration via asymmetric induction .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation .
- Thermodynamic vs. Kinetic Control : Prolonged reflux shifts equilibrium toward the thermodynamically stable E-isomer. Monitor reaction progress via TLC or in-situ IR .
Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., monoamine oxidases). The imine group may act as a hydrogen bond acceptor, while the phenyl group engages in π-π stacking .
- In Vitro Assays : Test inhibitory activity against target proteins (e.g., acetylcholinesterase) using Ellman’s method. IC values can correlate with computational predictions .
Q. What are the key challenges in reconciling contradictory data on its reactivity in oxidation/reduction reactions?
- Methodology :
- Controlled Experiments : Systematically vary reagents (e.g., NaBH vs. LiAlH) to reduce the imine bond. Conflicting reports may arise from trace moisture or catalyst residues.
- Spectroscopic Monitoring : Use in-situ Raman spectroscopy to detect intermediate species during redox reactions .
- DFT Calculations : Compare activation energies for competing pathways (e.g., C=N reduction vs. alcohol oxidation) using Gaussian or ORCA .
Methodological Considerations
- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmosphere to prevent hydrolysis of the imine bond .
- Analytical Cross-Validation : Combine HPLC, NMR, and X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .
- Data Contradictions : Address discrepancies (e.g., catalytic vs. stoichiometric reagent efficiency) by replicating experiments with rigorously purified starting materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
